Norephedrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norephedrine can be synthesized through various methods. One common approach involves the biocatalytic synthesis using enzymes such as pyruvate decarboxylase and ω-transaminase. This method allows for the stereoselective production of this compound with high enantiomeric excess . Another method involves the one-pot synthesis using acetohydroxyacid synthase and amine dehydrogenase, which converts benzaldehyde, pyruvate, and ammonium chloride into this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources like Ephedra, followed by purification processes. Alternatively, chemical synthesis methods are employed, which include the resolution of synthetic racemates or asymmetric synthesis involving reductive amination .

Analyse Chemischer Reaktionen

Asymmetric Transfer Hydrogenation (ATH)

A Rh-catalyzed ATH method converts prochiral cyclic sulfamidate imines to enantiopure norephedrine:

-

Catalyst : (S,S)- or (R,R)-Cp*RhCl(TsDPEN).

-

Conditions : Room temperature, HCO₂H/Et₃N as hydrogen source.

-

Outcome :

This method employs dynamic kinetic resolution to control stereochemistry efficiently .

Conversion to Derivatives

This compound serves as a precursor for pharmacologically relevant compounds.

Metabolic Reactions

This compound undergoes limited metabolism, primarily via oxidative pathways.

Oxidative Deamination

-

Enzyme : Monoamine oxidase (MAO).

-

Product : Hippuric acid (major urinary metabolite).

para-Hydroxylation

-

Enzyme : Cytochrome P450.

-

Product : 4-Hydroxythis compound.

Metabolic Stability Factors:

-

The β-hydroxyl group increases hydrophilicity, reducing blood-brain barrier penetration.

-

Methylation at the α-carbon blocks MAO-mediated degradation .

Analytical Derivatization

This compound is often derivatized for enantiomeric analysis:

-

Reagent : Mosher’s acid (MTPA).

-

Conditions : Acylation with N,N-dicyclohexylcarbodiimide (DCC).

-

Outcome :

This method resolves this compound from structurally similar compounds like ephedrine and pseudoephedrine .

Table 1: Synthetic Methods for this compound

| Method | Catalyst/Enzyme | Yield | ee | Conditions | Source |

|---|---|---|---|---|---|

| Enzymatic Coupling | PDC + ω-TA | >60% | >99.5% | 30°C, aqueous buffer | |

| Asymmetric Hydrogenation | Cp*RhCl(TsDPEN) | >90% | >99% | RT, HCO₂H/Et₃N |

Table 2: Metabolic Pathways of this compound

| Pathway | Enzyme | Product | % Excreted | Source |

|---|---|---|---|---|

| Oxidative Deamination | MAO | Hippuric Acid | 3–4% | |

| para-Hydroxylation | CYP450 | 4-Hydroxythis compound | <1% |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Norephedrine is primarily recognized for its role as a vasopressor in treating hypotension, particularly in critically ill patients. It acts by stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. Its applications include:

- Septic Shock Management : this compound is a first-line treatment for hypotension unresponsive to fluid therapy in septic patients. It enhances mean arterial pressure (MAP), which is crucial for organ perfusion during sepsis .

- Cardiac Arrest : It is also utilized as an adjunct therapy in cardiac arrest scenarios where profound hypotension is present .

Research Insights

Recent studies have expanded the understanding of this compound's mechanisms and potential therapeutic roles:

- Neurotransmitter Effects : this compound functions as a neuromodulator within the central nervous system, influencing neuronal activity and supporting astrocyte functions. It enhances glutamate uptake and modulates glycogen metabolism, which are critical for neuronal health .

- Combination Therapies : Research indicates that combining this compound with other agents, such as vasopressin, may have adverse effects on patient outcomes, particularly in elderly populations with pre-existing heart conditions . This highlights the need for careful consideration in treatment protocols.

Case Study 1: Norepinephrine Extravasation

A significant case involved a patient with diabetic ketoacidosis who developed tissue ischemia due to norepinephrine extravasation during infusion. The management included mechanical debridement, illustrating the need for vigilance when administering norepinephrine via peripheral routes .

Case Study 2: Dosing Errors

Another critical incident reported a dosing error where norepinephrine was administered at an incorrect rate, leading to severe hemodynamic instability and cardiac arrest. This case underscores the importance of precise dosing and monitoring in clinical settings .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other vasoactive agents:

| Agent | Primary Use | Mechanism of Action | Key Findings |

|---|---|---|---|

| This compound | Hypotension in sepsis | Alpha-adrenergic agonist | First-line agent; improves MAP significantly |

| Dopamine | Shock management | Dopaminergic and adrenergic effects | Reduces ICU stay but increases arrhythmia risk |

| Terlipressin | Hepatorenal syndrome | Vasopressin analog | Preferred for HRS; norepinephrine used if unavailable |

Wirkmechanismus

Norephedrine exerts its effects by acting as a sympathomimetic agent. It stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate . Additionally, it inhibits the re-uptake of norepinephrine, enhancing its availability in the synaptic cleft and prolonging its action . This results in increased blood pressure and bronchodilation, among other effects.

Vergleich Mit ähnlichen Verbindungen

Norephedrine is structurally similar to other compounds in the amphetamine family, such as ephedrine, pseudoephedrine, and methylephedrine . it has unique properties that distinguish it from these compounds:

Ephedrine: Both this compound and ephedrine are sympathomimetic agents, but this compound has a higher selectivity for alpha-adrenergic receptors.

Pseudoephedrine: Similar to this compound, pseudoephedrine is used as a nasal decongestant, but it has a lower central nervous system stimulant effect.

Methylephedrine: Methylephedrine is primarily used as a bronchodilator, whereas this compound is more commonly used for its appetite suppressant properties.

Biologische Aktivität

Norephedrine, a sympathomimetic amine, is a derivative of phenylpropanolamine and has garnered attention for its biological activities, particularly in the context of its effects on the central nervous system (CNS) and cardiovascular system. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily acts as a noradrenergic agent , influencing adrenergic receptors throughout the body. It exhibits both direct and indirect sympathomimetic effects:

- Direct Action : this compound stimulates alpha- and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate.

- Indirect Action : It promotes the release of norepinephrine from sympathetic nerve terminals, enhancing adrenergic signaling.

Biological Effects

- CNS Effects : this compound is known to enhance arousal and attention by modulating neurotransmitter systems. It plays a critical role in learning and memory processes through its action on the locus ceruleus-norepinephrine (LC-NE) system, which is pivotal for arousal and cognitive function .

- Cardiovascular Effects : As a vasopressor, this compound is commonly used in clinical settings to manage hypotension, particularly in septic shock. Its ability to increase mean arterial pressure (MAP) makes it essential in critical care medicine .

- Metabolic Effects : this compound has been associated with increased metabolic rate and thermogenesis, which can be beneficial in weight management contexts but may also lead to adverse effects like hypertension .

Therapeutic Applications

This compound is utilized in various clinical scenarios:

- Septic Shock Management : It is the first-line treatment for septic shock due to its efficacy in restoring hemodynamic stability by increasing vascular resistance .

- Hypotension Treatment : Used during surgeries to counteract anesthesia-related hypotension, this compound helps maintain adequate blood pressure levels .

Case Studies

Several studies highlight the clinical implications of this compound use:

- Septic Shock :

- Perioperative Use :

- Dosing Errors :

Research Findings

Recent advancements in research have further elucidated this compound's biological activity:

- Neuronal Dynamics : Innovative imaging techniques have demonstrated that norepinephrine can influence neuronal firing patterns at a localized level within the cortex, suggesting a more nuanced role in modulating neural circuits than previously understood .

- Bacterial Replication : Some studies suggest that norepinephrine may enhance bacterial replication during infections, raising concerns about its use in critically ill patients with sepsis .

Summary Table of Key Findings

Eigenschaften

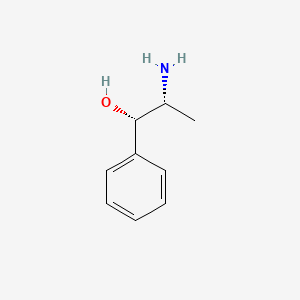

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNKOYKMWOXYQA-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045718 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and alcohol | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

37577-07-4, 14838-15-4 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpseudoephedrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.